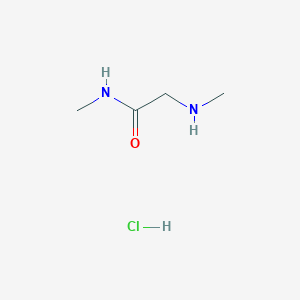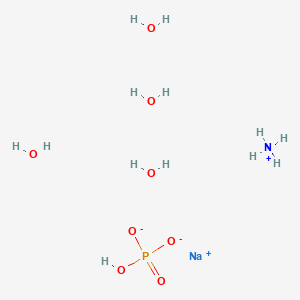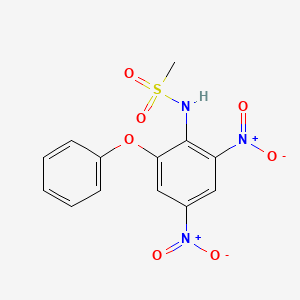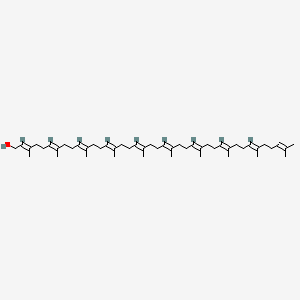
Decaprenol
概要
説明
Decaprenol, also known as 3,7,11,15,19,23,27,31,35,39-Decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-ol or Decaprenyl alcohol, is a product in the category of Polyprenols and Dolichols . It is used in laboratory chemicals and has industrial uses . The molecular formula of this compound is C50H82O and its molecular weight is 699.19 .
Synthesis Analysis
This compound can be synthesized from (E)-4-chloro-3-methyl-2-butenol acetate with a 54% overall yield and 77% utilization of solanesol . This provides a promising alternative to p-phenylenediamine .
Molecular Structure Analysis
The systematic name of this compound is 3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2E,6E,10E,14E,18E,22E,26E,30E,34E,38-decaen-1-ol . The InChI string representation of this compound is InChI=1S/C50H82O/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-51/h21,23,25,27,29,31,33,35,37,39,51H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3 .
Chemical Reactions Analysis
The key takeaway from the synthesis of this compound is that it can be synthesized from (E)-4-chloro-3-methyl-2-butenol acetate with a 54% overall yield and 77% utilization of solanesol . This provides a promising alternative to p-phenylenediamine .
Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 699.19 . It is supplied in solution and should be stored in a freezer .
科学的研究の応用
Synthesis and Characterization
- Synthesis Process : Decaprenol has been synthesized from solanesol, involving steps like sulfonylation, hydrolysis, protection by tetrahydropyranyl ether, coupling with solanesyl bromide, followed by desulfonylation and deprotection. This process achieved a 54% overall yield and 77% utilization of solanesol (Tang Fei, 2005).
- Iso-Decaprenol Synthesis : A synthesis process for iso-decaprenol, a side chain of the nutrient coenzyme Q10, has also been established. Starting from solanesol, this process involves bromination, reaction with methyl aceto-acetate, and coupling with vinyl-magnesium bromide, resulting in 75% yield of iso-decaprenol (L. Wen-ying, 2007).
- Characterization from Bovine Pituitary Glands : this compound has been isolated from bovine pituitary glands as a fully unsaturated compound. It was found to be a mixture of molecules with different proportions of cis- and trans-isoprene units (A. Radomiñska-pyrek, T. Chojnacki, J. Pyrek, 1979).
Biosynthesis and Biochemical Roles
- Biosynthesis of D-Arabinose in Mycobacteria : Decaprenyl-phospho-arabinose (DPA), a precursor in the synthesis of cell-wall arabinogalactan and lipoarabinomannan polysaccharides in mycobacteria, plays a crucial role. The biosynthesis of DPA involves the conversion of decaprenyl-phospho-ribose to DPA, a key arabinose donor in bacteria (B. Wolucka, 2008).
- Role in Mycobacterial Cell Wall : Decaprenylphosphoryl β-d-arabinofuranose (DPA) is a significant arabinose donor in mycobacteria. Its stereoselective synthesis is essential for studying the biosynthesis of major polysaccharides in the mycobacterial cell wall (A. Liav, Hairong Huang, Ewa Ciepichal, P. Brennan, M. McNeil, 2006).
Plant-Based Research
- Identification in Ficus Elastica Leaves : this compound was identified in Ficus elastica leaves, where it was present as ficaprenol-10, -11, and -12. These molecules contain trans internal isoprene residues and a cis OH-terminal isoprene residue. This discovery contributes to the understanding of plant biochemistry (K. J. Stone, A. Wellburn, F. Hemming, J. Pennock, 1967).
作用機序
Decaprenyl-phospho-ribose 2′-epimerase (DprE1) is an enzyme protein associated with a vital step of epimerisation in mycobacterial cell wall biosynthesis . En route to d-arabinofuranose, the decaprenyl-phospho-ribose 2′-epimerase converts decaprenyl-phospho-ribose to decaprenyl-phospho-arabinose, which is a substrate for arabinosyltransferases in the synthesis of the cell-wall arabinogalactan and lipoarabinomannan polysaccharides of mycobacteria .
Safety and Hazards
Decaprenol is classified as a flammable liquid (Category 2), skin irritant (Category 2), aspiration hazard (Category 1), reproductive toxicity (Category 2), hazardous to the aquatic environment chronic (Category 2), specific target organ toxicity - single exposure (Category 3), and specific target organ toxicity - repeated exposure (Category 2) . It may cause drowsiness or dizziness, suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .
将来の方向性
The development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer . Decaprenol has been a lead compound for the chemical synthesis of substrates for mycobacterial arabinosyltransferases and of new inhibitors and potential antituberculosis drugs . The peculiar (x,mono-E,octa-Z) configuration of this compound has yielded insights into lipid biosynthesis, and has led to the identification of the novel Z-polyprenyl diphosphate synthases of mycobacteria .
特性
IUPAC Name |
(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H82O/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-51/h21,23,25,27,29,31,33,35,37,39,51H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORDEOUGMCQERP-CMVHWAPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H82O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




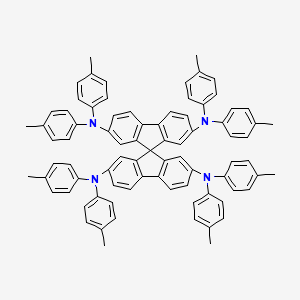
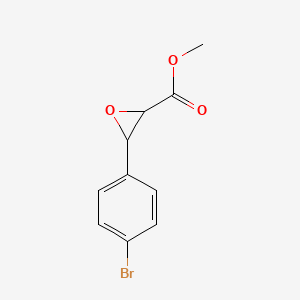
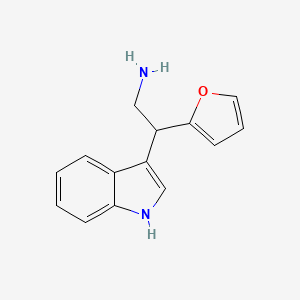

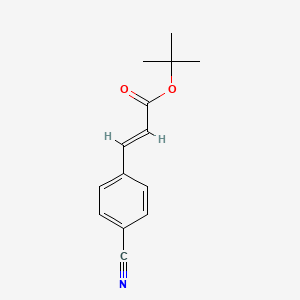
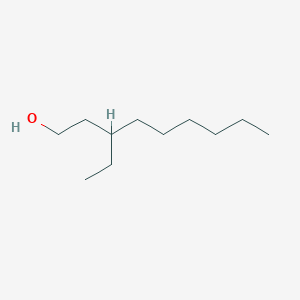
![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2-methylbutanoate](/img/structure/B3143027.png)
![N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3143029.png)

